

A Comparative Guide to Spectral Data of C12H14N2 Isomers: Cross-Referencing with PubChem

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Compound of Interest

Compound Name: 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

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For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. This guide provides a comparative analysis of publicly available spectral data for isomers of the molecular formula C12H14N2, with a focus on cross-referencing this information with the PubChem database. The isomers examined are N-(1-naphthyl)ethylenediamine, Paraquat, and Altinicline.

Isomer Overview

Compound Name	PubChem CID	Structure	Key Characteristics
N-(1-naphthyl)ethylenediamine	15107	A naphthalene ring linked to an ethylenediamine group.	
Paraquat	15939	A dicationic compound with two N-methylated pyridine rings.	Widely used as a herbicide.
Altinicline	3036156	A nicotinic acetylcholine receptor agonist. [1] [2]	Investigated for potential therapeutic applications. [3]

Spectral Data Comparison

The following tables summarize the available spectral data for N-(1-naphthyl)ethylenediamine and Paraquat. Despite extensive searches, publicly accessible experimental spectral data for Altinicline could not be readily located.

Mass Spectrometry Data

Compound	Technique	Major Fragment Ions (m/z)	Source
N-(1-naphthyl)ethylenediamine	GC-MS	186, 156, 129, 128	PubChem
Paraquat	ESI-MS/MS	186 (M+•), 171 ([M-CH ₃]+)	Various scientific literature

¹H NMR Spectroscopy Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Multiplicities	Source
N-(1-naphthyl)ethylenediamine dihydrochloride	D ₂ O	Data not fully detailed in publicly available spectra.	ChemicalBook
Paraquat dichloride	CDCl ₃ /CD ₃ OD	9.21 & 9.18 (d, α -bipyridinium), 8.74 & 8.72 (d, β -bipyridinium), 4.49 (quint, N-CH ₃)	ResearchGate
Paraquat (in urine)	-	8.49 (d), 9.02 (d)	PubMed

Infrared (IR) Spectroscopy Data

Compound	Technique	Key Absorption Bands (cm-1)	Source
N-(1-naphthyl)ethylenediamine	ATR-IR	Data available but specific peak values not itemized.	PubChem
Paraquat dichloride	FTIR	Data available but specific peak values not itemized.	ResearchGate, ChemicalBook

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are often not fully described in the available sources. However, the following provides a general overview of the methodologies typically employed for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of a molecule based on the magnetic properties of its nuclei.

General Procedure (1H NMR):

- Sample Preparation: 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube. The solution must be free of any particulate matter.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: The sample is placed in the spectrometer's magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
- Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

General Procedure (Attenuated Total Reflectance - ATR-IR):

- Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The infrared spectrum of the sample is then recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns.

General Procedure (Electrospray Ionization - ESI-MS):

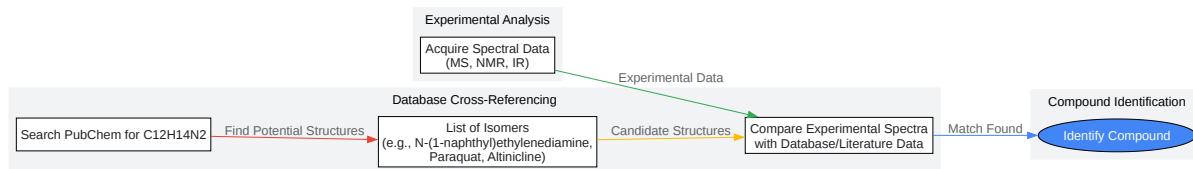
- Sample Preparation: The sample is dissolved in a suitable solvent (typically a mixture of water, acetonitrile, or methanol) at a low concentration (e.g., $\mu\text{g/mL}$ to ng/mL). The solvent often contains a small amount of an acid (e.g., formic acid) or base to promote ionization.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This is often coupled with a liquid chromatography (LC) system for sample introduction and separation (LC-MS).
- Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized, forming gas-phase ions. These ions are then guided into the mass analyzer

(e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

- Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a typical workflow for identifying a compound with the molecular formula C12H14N2 by cross-referencing its spectral data with the PubChem database.



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Caption: Workflow for identifying a C12H14N2 isomer using spectral data and PubChem.

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References

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